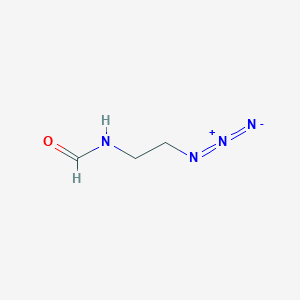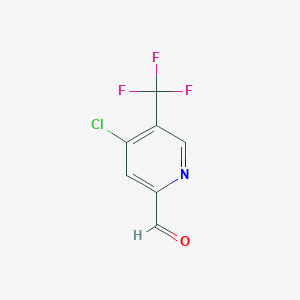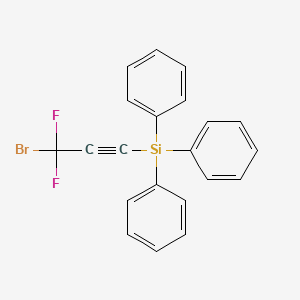
8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to an undec-7-EN-4-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one typically involves the introduction of the phenylsulfanyl group to the undec-7-EN-4-one backbone. One common method includes the reaction of an appropriate precursor with phenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-5-(phenylsulfanyl)undec-7-EN-4-one: shares similarities with other phenylsulfanyl-substituted compounds, such as:
Uniqueness
- The unique combination of the phenylsulfanyl group and the undec-7-EN-4-one backbone distinguishes this compound from other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential applications.
Properties
CAS No. |
833480-08-3 |
|---|---|
Molecular Formula |
C18H26OS |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
8-methyl-5-phenylsulfanylundec-7-en-4-one |
InChI |
InChI=1S/C18H26OS/c1-4-9-15(3)13-14-18(17(19)10-5-2)20-16-11-7-6-8-12-16/h6-8,11-13,18H,4-5,9-10,14H2,1-3H3 |
InChI Key |
YTCQTJHPPBHJJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCC(C(=O)CCC)SC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)







![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)

![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)

